6-Bromo-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid
Description
6-Bromo-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid is a quinoline-based small molecule characterized by a bromine substituent at position 6 of the quinoline core and a 3,4,5-trimethoxyphenyl group at position 2.
Properties
IUPAC Name |
6-bromo-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO5/c1-24-16-6-10(7-17(25-2)18(16)26-3)15-9-13(19(22)23)12-8-11(20)4-5-14(12)21-15/h4-9H,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZWGFSPNFMECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359767 | |
| Record name | 6-bromo-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351329-63-0 | |
| Record name | 6-bromo-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 351329-63-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction begins with the base-catalyzed hydrolysis of isatin (1 ) to form the intermediate keto-acid (2 ). Condensation with 3,4,5-trimethoxyacetophenone (3 ) generates an imine-enamine intermediate (4 ), which undergoes cyclization and dehydration to yield 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid (5 ). Subsequent bromination introduces the bromo group at position 6.
Critical Reaction Conditions :
- Base : Potassium hydroxide (2.5 eq) in aqueous ethanol.
- Temperature : Reflux at 80°C for 12–16 hours.
- Workup : Acidification to pH 6 with hydrochloric acid precipitates the product.
A variation using 5-bromoisatin (6 ) directly incorporates bromine at position 6 during the Pfitzinger reaction, bypassing the need for post-synthetic bromination. This method reduces step count but requires access to brominated isatin precursors.
Yield Data :
| Starting Material | Product | Yield |
|---|---|---|
| 5-Bromoisatin + 3,4,5-Trimethoxyacetophenone | 6-Bromo-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid | 68–72% |
Multi-Step Synthesis from 4-Aminobenzoic Acid Derivatives
This route constructs the quinoline core through cyclocondensation, followed by functionalization.
Cyclocondensation Protocol
A modified Skraup synthesis involves heating 4-amino-3,4,5-trimethoxybenzoic acid (7 ) with glycerol, sulfuric acid, and an oxidizing agent (e.g., 4-nitrobenzoic acid). Ferrous sulfate heptahydrate acts as a catalyst, facilitating the cyclization at 140°C for 24 hours.
Key Steps :
- Cyclization : Formation of the quinoline ring system.
- Oxidation : Conversion of the intermediate dihydroquinoline to the aromatic system.
- Bromination : Electrophilic substitution using bromine in dichloromethane at 0°C.
Optimized Conditions :
- Molar Ratio : 4-Amino-3,4,5-trimethoxybenzoic acid : 4-nitrobenzoic acid = 1 : 0.64.
- Catalyst : FeSO₄·7H₂O (6.4 g per 100 mmol substrate).
- Bromination : N-Bromosuccinimide (1.1 eq) in DCM, 0°C to room temperature, 4 hours.
Yield Data :
| Step | Intermediate/Product | Yield |
|---|---|---|
| Cyclocondensation | 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid | 82% |
| Bromination | This compound | 89% |
Post-Synthetic Bromination Strategies
Bromination of pre-formed 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid (5 ) offers flexibility in introducing the bromo group at position 6.
Electrophilic Aromatic Substitution
The carboxylic acid group at position 4 acts as a meta-directing group, favoring bromination at positions 6 and 8. Selective bromination at position 6 is achieved using dilute bromine (0.5 eq) in dichloromethane at −10°C.
Reaction Parameters :
- Solvent : Dichloromethane (dry, distilled).
- Temperature : −10°C to prevent di-bromination.
- Quenching : Sodium thiosulfate aqueous solution.
Yield : 85–88% with >95% regioselectivity for position 6.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Pfitzinger Reaction | Fewer steps; high regioselectivity | Requires brominated isatin | Moderate |
| Multi-Step Synthesis | Uses inexpensive starting materials | Lengthy procedure; harsh conditions | High |
| Post-Synthetic Bromination | Flexibility in bromine positioning | Risk of di-bromination | Industrial feasible |
Industrial Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for the bromination step to enhance heat dissipation and reduce hazardous intermediate accumulation. Purification via recrystallization from methanol-water mixtures (7:3 v/v) achieves >99% purity, as confirmed by HPLC.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .
Scientific Research Applications
Medicinal Chemistry
6-Bromo-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid is being investigated for its potential therapeutic properties , including:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth. Its structural features may enhance binding affinity to biological targets compared to simpler analogs.
- Antimicrobial Properties: The compound exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Antiviral Activity: Research is ongoing to evaluate its effectiveness against viral infections, potentially leading to new antiviral therapies.
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties. The ability to modify the bromine substituent opens avenues for creating compounds with tailored biological activities.
Materials Science
The compound's properties make it suitable for applications in materials science , particularly in developing advanced materials with specific functionalities. Its structural complexity may lead to innovations in polymer chemistry and the design of new materials with enhanced thermal or mechanical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The trimethoxyphenyl group and the quinoline ring system play crucial roles in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Bioactivity: The 3,4,5-trimethoxyphenyl group at C2 in the target compound is associated with tubulin polymerization inhibition, as seen in combretastatin analogues .
Solubility and Stability: The trimethoxyphenyl group improves aqueous solubility compared to non-polar substituents like 4-isopropylphenyl . However, ester prodrugs (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate in ) show higher bioavailability due to esterase-mediated hydrolysis .
Key Findings:
- The target compound’s trimethoxyphenyl group aligns with combretastatin-like tubulin inhibitors, though its potency is lower than sodium phosphate prodrugs (e.g., ’s 1n, IC₅₀ = 0.3 µM) .
- Bromine at C6 correlates with improved cytotoxicity over non-halogenated derivatives (e.g., 2-(4-methylphenyl)-2-oxoethyl esters in ).
Biological Activity
6-Bromo-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family, characterized by a bromine atom at the 6th position and a trimethoxyphenyl group at the 2nd position. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C19H16BrNO5
- IUPAC Name : this compound
- CAS Number : 351329-63-0
The presence of multiple methoxy groups enhances its solubility and may influence its biological activity compared to simpler derivatives.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer effects. For example, studies have shown that quinoline derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The compound's mechanism of action may involve the inhibition of specific enzymes associated with cancer cell growth and proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6-Bromoquinoline | MCF-7 | 0.08 |
| 2-(3,4-Dimethoxyphenyl)quinoline | A549 | 0.19 |
| 6-Methylquinoline | HepG2 | 0.23 |
The unique combination of bromine substitution and methoxy groups in this compound may enhance its binding affinity to biological targets compared to other derivatives.
Antimicrobial and Antiviral Activities
The compound is also being studied for potential antimicrobial and antiviral properties. Its structural components suggest that it may interact with microbial enzymes or viral proteins, potentially leading to inhibitory effects on pathogen growth .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Targeting enzymes involved in cell proliferation.
- Receptor Modulation : Interacting with specific receptors that mediate cellular responses.
- Oxidative Stress Reduction : Potentially mitigating oxidative damage in cells exposed to harmful agents like doxorubicin .
Case Studies
Recent studies have focused on the synthesis of derivatives based on the quinoline structure and their biological evaluations. For instance:
- Study on Cardioprotection : Compounds derived from quinoline structures were tested for their ability to protect cardiac cells from doxorubicin-induced toxicity. Some derivatives exhibited over 80% cell viability compared to controls .
- Molecular Docking Studies : These studies have indicated that the compound binds effectively to target proteins involved in cancer pathways, suggesting a potential for therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for 6-bromo-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid?
- Methodology : A common approach involves condensation reactions using substituted isatin derivatives and aryl ketones. For example, heating isatin analogs (e.g., brominated precursors) with 3,4,5-trimethoxyphenylacetone in ethanol under basic conditions (KOH) at 80°C for 48 hours, followed by acidification to precipitate the carboxylic acid derivative .
- Decarboxylation : Subsequent decarboxylation may involve high-temperature treatment (e.g., 280°C in Dowtherm) to remove the carboxylic acid group, yielding intermediates for further functionalization .
- Alternative Routes : One-pot syntheses combining reduction, chlorination, and hydrolysis steps (as seen in trimethoxyphenyl acetic acid synthesis) can be adapted for building the quinoline core .
Q. How is the compound characterized for purity and structural confirmation?
- Spectroscopy : 1H-NMR and LC-MS are critical for confirming the quinoline backbone and substituents (e.g., bromine and trimethoxyphenyl groups) .
- Chromatography : TLC monitoring during synthesis and HPLC for purity assessment (≥95%) are standard .
- Elemental Analysis : Molecular weight verification (418.24 g/mol) via mass spectrometry aligns with the formula C₁₉H₁₆BrNO₅ .
Q. What safety protocols are recommended for handling this compound?
- PPE : Lab coats, nitrile gloves, and safety goggles are mandatory. Use fume hoods to avoid inhalation of dust .
- Storage : Store in sealed containers under dry, ventilated conditions. Avoid exposure to heat or static discharge .
- Emergency Measures : For skin/eye contact, rinse with water for 15 minutes. In case of ingestion, seek medical attention immediately .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Variable Control : Adjust reaction time (e.g., extending beyond 48 hours for incomplete condensation) or catalyst load (e.g., using phase-transfer catalysts).
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, especially for sterically hindered intermediates .
- Temperature Gradients : Gradual heating during decarboxylation (e.g., ramping from 250°C to 280°C) reduces decomposition risks .
Q. What strategies resolve contradictions in biological activity data for quinoline derivatives?
- Structural-Activity Relationships (SAR) : Compare analogs (e.g., 2-methyl-3-(3,4,5-trimethoxyphenyl)quinoline) to isolate the impact of bromine and carboxylic acid groups on anti-inflammatory or anticancer activity .
- Assay Validation : Use multiple cell lines (e.g., macrophages for inflammation studies) and dose-response curves to confirm target specificity .
- Data Normalization : Control for batch-to-batch purity variations (e.g., HPLC ≥98% purity) to minimize experimental noise .
Q. How can computational modeling guide the design of derivatives with enhanced bioavailability?
- Docking Studies : Simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications) to prioritize substituents at the 2- and 6-positions .
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to the trimethoxyphenyl ring to improve solubility without sacrificing membrane permeability .
- Metabolic Stability : Predict metabolic hotspots (e.g., demethylation of methoxy groups) using in silico tools like ADMET Predictor™ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
